molecular formula C7H7NO4S B1443281 2-(Pyridin-2-ylsulfonyl)acetic acid CAS No. 773109-71-0

2-(Pyridin-2-ylsulfonyl)acetic acid

Cat. No.: B1443281
CAS No.: 773109-71-0
M. Wt: 201.2 g/mol
InChI Key: KAORPJPPMXTMNS-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylsulfonyl)acetic acid is an organic compound with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol

Preparation Methods

The synthesis of 2-(Pyridin-2-ylsulfonyl)acetic acid involves several steps. One common method includes the reaction of pyridine-2-sulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Pyridin-2-ylsulfonyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Pyridin-2-ylsulfonyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-fibrotic properties.

    Medicine: Research has explored its potential use in developing new therapeutic agents for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, which are involved in collagen synthesis, thereby exhibiting anti-fibrotic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(Pyridin-2-ylsulfonyl)acetic acid can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of biological activities, including anti-fibrotic and anti-inflammatory properties.

    Indole derivatives: Indole-based compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

2-pyridin-2-ylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c9-7(10)5-13(11,12)6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAORPJPPMXTMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695240
Record name (Pyridine-2-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773109-71-0
Record name (Pyridine-2-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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